molecular formula C7H13Cl B13243770 1-(Chloromethyl)-1-methylcyclopentane

1-(Chloromethyl)-1-methylcyclopentane

Cat. No.: B13243770
M. Wt: 132.63 g/mol
InChI Key: CFFBQXAHRMKJKK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylcyclopentane can be synthesized through several methods. One common approach involves the chloromethylation of 1-methylcyclopentane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the chloromethyl group.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-methylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., zinc chloride).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products Formed:

  • Substitution reactions yield various functionalized cyclopentane derivatives.
  • Oxidation reactions produce cyclopentanone derivatives.
  • Reduction reactions result in 1-methylcyclopentane derivatives.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-methylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-(Chloromethyl)cyclopentane: Lacks the methyl group, leading to different reactivity and applications.

    1-Methylcyclopentane: Lacks the chloromethyl group, resulting in reduced reactivity towards nucleophiles.

    Cyclopentane: The parent compound, with no substituents, showing minimal reactivity compared to its derivatives.

Uniqueness: 1-(Chloromethyl)-1-methylcyclopentane is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds .

Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

1-(chloromethyl)-1-methylcyclopentane

InChI

InChI=1S/C7H13Cl/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3

InChI Key

CFFBQXAHRMKJKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CCl

Origin of Product

United States

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